Prop-2-enyl 4-oxo-4-phenylbutanoate

Description

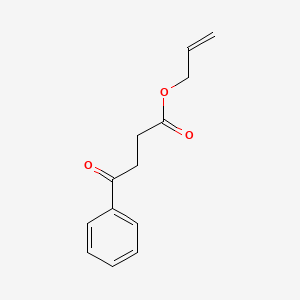

Prop-2-enyl 4-oxo-4-phenylbutanoate is a phenylpropanoid derivative characterized by a prop-2-enyl (allyl) ester group attached to a 4-oxo-4-phenylbutanoate backbone. Its structure (Figure 1) includes a phenyl ring substituted at the para position with a butanoate chain containing a ketone group at the fourth carbon. Key spectral data confirming its structure include:

- ¹H-NMR: A signal at δH 3.30 corresponding to the C1"-H proton of the allyl group, coupled with the aromatic C-4 carbon (δC 137.2) .

- EI-MS: Fragments at m/z 218 [M], 134, 133, 91, and 77, indicative of sequential loss of the allyl group and phenyl ring .

This compound was first isolated from the essential oil of Pimpinella haussknechtii fruits and identified as a novel phenylpropanoid derivative via 2D-NMR and chromatographic analyses .

Properties

CAS No. |

83833-01-6 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

prop-2-enyl 4-oxo-4-phenylbutanoate |

InChI |

InChI=1S/C13H14O3/c1-2-10-16-13(15)9-8-12(14)11-6-4-3-5-7-11/h2-7H,1,8-10H2 |

InChI Key |

COMCGEIFOZPJTB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)CCC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-enyl 4-oxo-4-phenylbutanoate can be synthesized through several methods. One common approach involves the esterification of 4-oxo-4-phenylbutanoic acid with prop-2-enol. The reaction typically requires an acid catalyst such as sulfuric acid and is carried out under reflux conditions to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of biocatalysts for the asymmetric reduction of intermediates can also be employed to enhance the enantioselectivity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prop-2-enyl 4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:

Oxidation: The enone group can be oxidized to form diketones.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.

Major Products

The major products formed from these reactions include diketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Prop-2-enyl 4-oxo-4-phenylbutanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases.

Industry: The compound is used in the production of fine chemicals and as a building block for polymers

Mechanism of Action

The mechanism of action of Prop-2-enyl 4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes in the menaquinone biosynthesis pathway in Mycobacterium tuberculosis by forming CoA adducts. This interaction disrupts the enzyme’s function, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

Table 1: Structural and Physicochemical Properties

Reactivity and Functional Group Influence

- Ketone Position: The 4-oxo group in this compound and COPB enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., hydrazine reactions to form pyridazinones) . In contrast, ethyl 2-oxo-4-phenylbutanoate’s 2-oxo group shifts reactivity toward aldol-like condensations .

- Cyanomethyl in COPB may participate in nitrile-related reactions, while ethyl esters (e.g., ethyl 2-oxo-4-phenylbutanoate) are more hydrolytically stable .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.